molecular formula C36H47NO11 B13854517 Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside

Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside

Katalognummer: B13854517
Molekulargewicht: 669.8 g/mol
InChI-Schlüssel: QKRGIBBFBPKTBG-FYVJRYDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside is a complex organic compound with the molecular formula C36H47NO11 and a molecular weight of 669.77 g/mol. It is an intermediate in the proposed synthesis of Neodigoxin, an isomer of Digoxin, which is a cardiotonic agent. The compound appears as a pale yellow solid and is soluble in dichloromethane and tetrahydrofuran.

Vorbereitungsmethoden

The synthesis of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the esterification of digoxigenin with 4-nitrobenzoic acid under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of cardiotonic agents like Neodigoxin and Digoxin.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its cardiotonic properties.

    Medicine: Research focuses on its potential therapeutic applications, especially in treating heart conditions.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves its interaction with molecular targets in the body. As an intermediate in the synthesis of cardiotonic agents, it likely affects the sodium-potassium ATPase pump, which plays a crucial role in cardiac muscle contraction. The compound’s effects on this molecular target lead to increased intracellular calcium levels, enhancing cardiac contractility.

Vergleich Mit ähnlichen Verbindungen

Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside can be compared with similar compounds such as:

    Digoxin: A well-known cardiotonic agent with similar molecular targets and effects.

    Neodigoxin: An isomer of Digoxin with potentially different pharmacokinetic properties.

    Digitoxin: Another cardiotonic agent with a similar mechanism of action but different pharmacokinetics. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to these similar compounds.

Eigenschaften

Molekularformel

C36H47NO11

Molekulargewicht

669.8 g/mol

IUPAC-Name

[(2R,3R,4R,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] 4-nitrobenzoate

InChI

InChI=1S/C36H47NO11/c1-19-32(40)28(48-33(41)20-4-7-23(8-5-20)37(43)44)17-31(46-19)47-24-10-12-34(2)22(15-24)6-9-26-27(34)16-29(38)35(3)25(11-13-36(26,35)42)21-14-30(39)45-18-21/h4-5,7-8,14,19,22,24-29,31-32,38,40,42H,6,9-13,15-18H2,1-3H3/t19-,22-,24+,25-,26-,27+,28-,29-,31+,32-,34+,35+,36+/m1/s1

InChI-Schlüssel

QKRGIBBFBPKTBG-FYVJRYDMSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O

Kanonische SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.